3-bromobenzyl 2-benzoylbenzoate
Description
3-Bromobenzyl 2-benzoylbenzoate is an ester derivative characterized by a 3-bromobenzyl group esterified to 2-benzoylbenzoic acid. This compound is typically synthesized via esterification reactions, often catalyzed by enzymes like lipases under green chemistry conditions .
Properties
IUPAC Name |
(3-bromophenyl)methyl 2-benzoylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrO3/c22-17-10-6-7-15(13-17)14-25-21(24)19-12-5-4-11-18(19)20(23)16-8-2-1-3-9-16/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNAPMCNXVVTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OCC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Bromobenzyl 2-Phenylacetate
- Structure : Shares the 3-bromobenzyl group but replaces the 2-benzoylbenzoate with a simpler phenylacetate group.
- Synthesis : Synthesized using immobilized lipases under aqueous conditions, emphasizing sustainability (e.g., solid-supported enzymes in water) .
- Applications : Primarily used in green chemistry workflows due to its straightforward synthesis and biodegradability.
YF479 (N1-(3-Bromobenzyl)-N7-Hydroxy-N1-(2,4-Dimethoxyphenyl) Heptanediamid)
- Structure : Contains a 3-bromobenzyl group but is an amide rather than an ester.
- Bioactivity : Demonstrated potent histone deacetylase (HDAC) inhibitory activity, suggesting that brominated aromatic groups enhance binding to enzyme active sites .
- Key Differences : The amide linkage in YF479 improves metabolic stability compared to esters, which are more prone to hydrolysis. This highlights how functional group substitutions (amide vs. ester) critically influence pharmacological profiles.
Oxirane Polymer with 2-Benzoylbenzoate
- Structure : Incorporates the 2-benzoylbenzoate moiety but polymerizes it with oxirane (ethylene oxide derivatives).
- Properties : The polymer exhibits enhanced thermal stability and solubility in polar solvents due to the oxirane backbone .
- Applications: Used in coatings and adhesives, contrasting with the monomeric 3-bromobenzyl 2-benzoylbenzoate, which is more suited for small-molecule applications.
Physicochemical and Functional Data
| Compound | Molecular Weight | Functional Groups | Key Properties | Applications |
|---|---|---|---|---|
| This compound | ~383.2 g/mol | Ester, bromoaromatic | High lipophilicity, UV activity | Organic synthesis, polymers |
| 3-Bromobenzyl 2-phenylacetate | ~304.1 g/mol | Ester, bromoaromatic | Biodegradable, enzyme-friendly | Green chemistry |
| YF479 | 479.36 g/mol | Amide, bromoaromatic | HDAC inhibition (IC₅₀ < 100 nM) | Anticancer research |
| Oxirane-2-benzoylbenzoate polymer | Variable | Polymer, ester | Thermal stability (>200°C), flexible | Industrial coatings |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
